Cas no 944901-49-9 (1-(3-Methoxyphenyl)-1h-1,2,3-triazole-4-carbaldehyde)

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a versatile heterocyclic compound featuring a triazole core substituted with a 3-methoxyphenyl group and a formyl functional group at the 4-position. This structure imparts reactivity suitable for further derivatization, making it valuable in organic synthesis, particularly in click chemistry and pharmaceutical intermediate applications. The aldehyde group enables condensation or nucleophilic addition reactions, while the methoxyphenyl moiety contributes to electronic modulation and solubility in organic solvents. Its well-defined reactivity profile and stability under standard conditions make it a practical building block for constructing complex molecular architectures in medicinal chemistry and materials science.
1-(3-Methoxyphenyl)-1h-1,2,3-triazole-4-carbaldehyde structure
944901-49-9 structure
Product Name:1-(3-Methoxyphenyl)-1h-1,2,3-triazole-4-carbaldehyde
CAS No:944901-49-9
MF:C10H9N3O2
MW:203.197361707687
CID:5701567
PubChem ID:53474191
Update Time:2025-06-12

1-(3-Methoxyphenyl)-1h-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(3-methoxyphenyl)-
    • 1-(3-Methoxyphenyl)-1h-1,2,3-triazole-4-carbaldehyde
    • Inchi: 1S/C10H9N3O2/c1-15-10-4-2-3-9(5-10)13-6-8(7-14)11-12-13/h2-7H,1H3
    • InChI Key: AADSLEFBRAGBPS-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC(OC)=C2)C=C(C=O)N=N1

1-(3-Methoxyphenyl)-1h-1,2,3-triazole-4-carbaldehyde Pricemore >>

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Additional information on 1-(3-Methoxyphenyl)-1h-1,2,3-triazole-4-carbaldehyde

Introduction to 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 944901-49-9)

1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde, identified by the CAS number 944901-49-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde derivative has garnered attention due to its structural uniqueness and potential biological activities. The compound features a triazole ring fused with a methoxy-substituted benzene ring, connected to an aldehyde functional group at the 4-position of the triazole. Such a molecular architecture positions it as a valuable scaffold for drug discovery, particularly in the development of novel therapeutic agents.

The 1H-1,2,3-triazole core is a well-known pharmacophore in medicinal chemistry, recognized for its ability to interact with biological targets such as enzymes and receptors. The presence of the aldehyde group further enhances its utility, as aldehydes are versatile intermediates in organic synthesis and can participate in various chemical reactions, including condensation reactions with amines to form Schiff bases or undergo reduction to yield primary alcohols. The 3-methoxyphenyl substituent introduces hydrophobicity and electronic modulation to the molecule, which can influence its solubility, metabolic stability, and binding affinity.

Recent advancements in computational chemistry and molecular modeling have highlighted the significance of this compound. Studies indicate that the combination of the triazole ring and the aldehyde group may facilitate interactions with biological macromolecules, making it a promising candidate for further exploration in drug design. For instance, virtual screening campaigns have suggested that derivatives of this compound could exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways and cancer progression.

In the context of modern drug development, 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde represents an excellent starting point for structure-activity relationship (SAR) studies. By systematically modifying substituents on the benzene or triazole ring, researchers can optimize pharmacokinetic properties such as bioavailability and metabolic clearance. Additionally, the aldehyde functionality provides a handle for further derivatization, allowing chemists to explore diverse chemical space while maintaining the core pharmacophoric elements.

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps often include nucleophilic addition reactions to form the triazole ring followed by formylation at the 4-position of the triazole. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for both academic research and industrial applications.

Biological evaluation of 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde has revealed intriguing potential. Preliminary in vitro assays have demonstrated modest activity against certain bacterial strains and mild effects on cellular proliferation assays. These findings align with emerging literature suggesting that triazole derivatives can modulate biological pathways relevant to human health. However, further rigorous testing is necessary to fully elucidate its therapeutic profile.

The role of computational tools in understanding molecular interactions cannot be overstated. Molecular dynamics simulations have been employed to investigate how this compound might bind to target proteins at an atomic level. Such simulations provide critical insights into binding affinities and conformational changes upon interaction with biological receptors or enzymes. These data are invaluable for guiding experimental efforts and optimizing lead compounds toward clinical candidates.

From an industrial perspective, 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde exemplifies how academic research can translate into tangible pharmaceutical opportunities. Collaborative efforts between academic institutions and pharmaceutical companies are increasingly focused on identifying novel scaffolds like this one through high-throughput screening programs or rational drug design approaches. The compound’s unique structural features make it an attractive candidate for further development by medicinal chemists seeking innovative solutions to unmet medical needs.

The future prospects for this compound remain promising as new methodologies emerge in synthetic organic chemistry and high-throughput screening technologies continue to evolve. By leveraging cutting-edge techniques such as flow chemistry or biocatalysis during synthesis or employing advanced bioinformatics tools during hit identification phases—researchers can accelerate their journey toward discovering next-generation therapeutics based on structures like 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde.

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